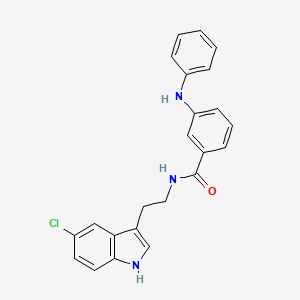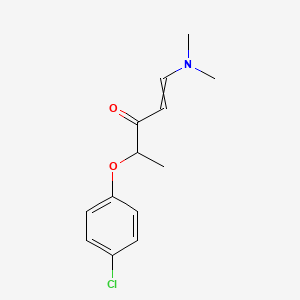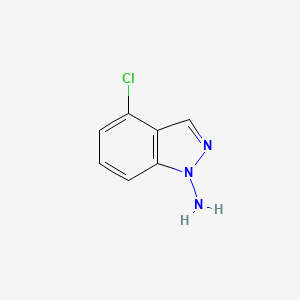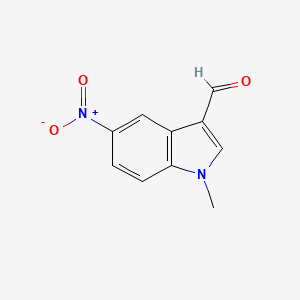
1-Methyl-5-nitro-1h-indole-3-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-5-nitro-1h-indole-3-carboxaldehyde is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
准备方法
The synthesis of 1-Methyl-5-nitro-1h-indole-3-carboxaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 1-methylindole followed by formylation. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid, while the formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3 . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.
化学反应分析
1-Methyl-5-nitro-1h-indole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Condensation: The aldehyde group can undergo condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.
科学研究应用
1-Methyl-5-nitro-1h-indole-3-carboxaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential use in drug discovery and development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The biological activity of 1-Methyl-5-nitro-1h-indole-3-carboxaldehyde is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially disrupting their function .
相似化合物的比较
1-Methyl-5-nitro-1h-indole-3-carboxaldehyde can be compared with other indole derivatives such as:
1-Methylindole-3-carboxaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroindole-3-carboxaldehyde: Lacks the methyl group, which can influence its solubility and reactivity.
1-Methyl-5-bromo-1H-indole-3-carbaldehyde:
属性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC 名称 |
1-methyl-5-nitroindole-3-carbaldehyde |
InChI |
InChI=1S/C10H8N2O3/c1-11-5-7(6-13)9-4-8(12(14)15)2-3-10(9)11/h2-6H,1H3 |
InChI 键 |
KFTGWHRQKBLPLH-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
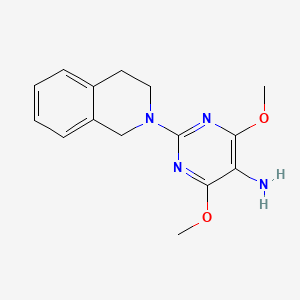
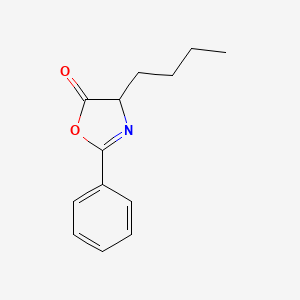
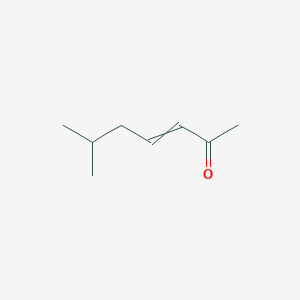
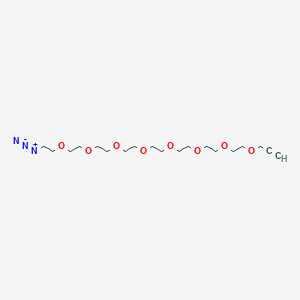
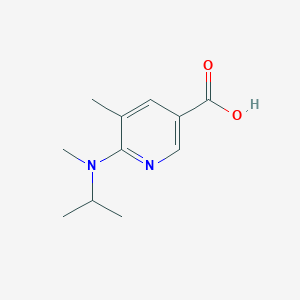
![Benzeneacetic acid, 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-alpha,alpha-dimethyl-, ethyl ester](/img/structure/B8702219.png)
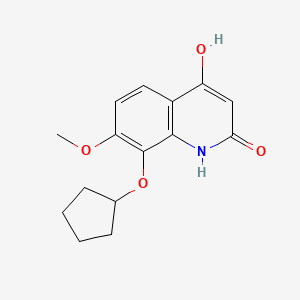
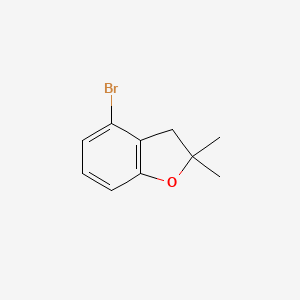
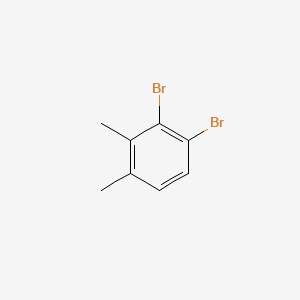
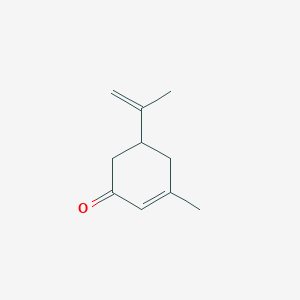
![(9aS)-Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine](/img/structure/B8702265.png)
